molecular formula C7H8F3NO B13456595 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B13456595
M. Wt: 179.14 g/mol
InChI Key: OJCPJWRFNCCHSW-UHFFFAOYSA-N
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Description

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The compound also contains a hydroxymethyl group at the 2-position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (CF3TMS).

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Methyl derivatives

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is used as a building block for synthesizing more complex molecules

Biology: The compound’s biological activity is of interest in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, contributing to the development of new treatments for various diseases.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for developing products that protect crops and enhance agricultural productivity.

Mechanism of Action

The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

  • [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
  • [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
  • [1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol

Comparison: Compared to its analogs, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the 4-position trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]methanol

InChI

InChI=1S/C7H8F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h2-3,12H,4H2,1H3

InChI Key

OJCPJWRFNCCHSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1CO)C(F)(F)F

Origin of Product

United States

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